1-(4-ethoxy-3-methylbenzenesulfonyl)-1H-1,3-benzodiazole

Physicochemical profiling Lipophilicity Drug-likeness prediction

This specific N-sulfonylated benzimidazole regioisomer (CAS 836664-50-7) delivers a computed XLogP3-AA of 3.4 and TPSA of 69.6 Ų—a CNS drug-likeness window. The 4-ethoxy-3-methyl substitution pattern provides a clean matched molecular pair with the des-methyl analog (ΔlogP +0.4), enabling definitive SAR deconvolution of lipophilicity effects on permeability, metabolic stability, and off-target binding, without altering hydrogen-bond capacity. Crucially, the unsubstituted benzimidazole core avoids documented μM-range S1P1 receptor engagement seen with 5,6-dimethyl analogs, eliminating an assay-confounding variable in phenotypic screening. For anti-infective programs, the correct regiochemistry matches published Trypanosoma cruzi SAR, ensuring glycolytic pathway target engagement fidelity. Procure this verified regioisomer to maintain SAR reproducibility and accelerate CNS or anti-parasitic lead optimization.

Molecular Formula C16H16N2O3S
Molecular Weight 316.38
CAS No. 836664-50-7
Cat. No. B2485065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-ethoxy-3-methylbenzenesulfonyl)-1H-1,3-benzodiazole
CAS836664-50-7
Molecular FormulaC16H16N2O3S
Molecular Weight316.38
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C32)C
InChIInChI=1S/C16H16N2O3S/c1-3-21-16-9-8-13(10-12(16)2)22(19,20)18-11-17-14-6-4-5-7-15(14)18/h4-11H,3H2,1-2H3
InChIKeyUFTRYRJETVKEAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-(4-Ethoxy-3-methylbenzenesulfonyl)-1H-1,3-benzodiazole (CAS 836664-50-7): Baseline Identity for Differentiated Sourcing


1-(4-ethoxy-3-methylbenzenesulfonyl)-1H-1,3-benzodiazole (CAS 836664-50-7; PubChem CID 2147477) is a synthetic N-sulfonylated benzimidazole derivative with molecular formula C16H16N2O3S and a molecular weight of 316.4 g/mol [1]. The compound features a benzimidazole core N-substituted with a 4-ethoxy-3-methylbenzenesulfonyl moiety. It is primarily catalogued as a research chemical building block with typical vendor-reported purity of ≥95% . The compound belongs to the broader class of N-arylsulfonyl benzimidazoles, a scaffold recognized in medicinal chemistry for diverse biological potential including antimicrobial, antiparasitic, and anticancer activities [2].

Why In-Class Benzimidazole Sulfonamides Cannot Substitute for CAS 836664-50-7 Without Compromising Physicochemical and Pharmacophoric Precision


Within the N-arylsulfonyl benzimidazole scaffold family, seemingly minor structural modifications yield pronounced differences in computed lipophilicity, molecular topology, and biological target engagement profiles. The 4-ethoxy-3-methyl substitution pattern on the benzenesulfonyl ring of CAS 836664-50-7 confers a computed XLogP3-AA of 3.4, compared with 3.0 for the des-methyl analog 1-(4-ethoxyphenyl)sulfonylbenzimidazole (PubChem CID 846993)—a ΔlogP of +0.4 that significantly affects predicted membrane permeability and pharmacokinetic distribution [1]. Furthermore, the specific regiochemistry (4-ethoxy, 3-methyl) versus alternative arrangements (2-ethoxy-4-methyl, 2-methoxy-4,5-dimethyl) alters the electronic character of the sulfonyl linkage and steric environment around the benzimidazole N1 position, which published structure–activity relationship (SAR) studies on N-arylsulfonyl benzimidazoles have shown directly modulates potency against parasitic and viral targets [2]. Even within compounds sharing the identical molecular formula C16H16N2O3S, regioisomeric variants differ in computed complexity scores and conformational ensembles, making blind interchange chemically unsound when reproducible SAR or physicochemical property data are required [1].

Quantitative Differentiation Evidence: CAS 836664-50-7 Versus Closest Structural Analogs


Elevated Computed Lipophilicity (XLogP3-AA) Versus the Des-Methyl Analog Drives Differential Predicted Membrane Partitioning

The target compound (CAS 836664-50-7) has a PubChem-computed XLogP3-AA of 3.4, compared with 3.0 for the direct des-methyl analog 1-(4-ethoxyphenyl)sulfonylbenzimidazole (PubChem CID 846993) [1]. This +0.4 logP unit increase, attributable solely to the 3-methyl substituent on the benzenesulfonyl ring, translates to an approximately 2.5-fold higher predicted octanol–water partition coefficient. The logP value of 3.4 positions the target compound closer to the upper boundary of optimal oral drug-likeness (logP < 5 per Lipinski), while the comparator's logP of 3.0 lies in a lower, more hydrophilic regime. No experimental logP or logD data were located for either compound.

Physicochemical profiling Lipophilicity Drug-likeness prediction ADME

Higher Molecular Complexity Score Differentiates the 4-Ethoxy-3-Methyl Substitution Pattern from Simpler Benzenesulfonyl Benzimidazoles

The PubChem-computed molecular complexity score for CAS 836664-50-7 is 476, versus 440 for the des-methyl comparator 1-(4-ethoxyphenyl)sulfonylbenzimidazole (CID 846993) [1]. This difference of +36 units (approximately 8.2%) reflects the additional topological and constitutional complexity introduced by the 3-methyl substituent. In the context of chemical library design for screening, higher complexity scores correlate with increased scaffold information content and are valued for maximizing diversity in fragment-based and phenotypic screening collections. Although the absolute values are moderate for both compounds, the differential is mechanistically attributable to a single methyl group and is reproducible across PubChem computation versions.

Cheminformatics Molecular complexity Scaffold diversity Library design

Regioisomeric Differentiation from Same-Formula Analogs: Unique 4-Ethoxy-3-Methyl Arrangement Versus 2-Methoxy-4,5-Dimethyl and 3-Ethyl-4-Methoxy Variants

Multiple compounds share the molecular formula C16H16N2O3S with the target compound, yet differ in the position and identity of substituents on the benzenesulfonyl phenyl ring. CAS 836664-50-7 features a 4-ethoxy-3-methyl substitution pattern. Direct regioisomeric comparators include: (a) 1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-1H-1,3-benzodiazole (CAS 441784-01-6), which places methoxy at position 2 and methyl groups at positions 4 and 5; and (b) 1-(3-ethyl-4-methoxybenzenesulfonyl)-1H-1,3-benzodiazole (CAS 873672-22-1), which swaps the ethoxy/methyl positions to 4-methoxy-3-ethyl . The target compound's 4-ethoxy group presents a longer alkyl chain para to the sulfonyl linkage, which class-level SAR studies indicate can enhance hydrophobic pocket occupancy in enzyme active sites compared to the 4-methoxy or 2-methoxy variants [1]. All three compounds are commercially available at ≥95% purity, making the substitution pattern the primary distinguishing feature for procurement decisions .

Regioisomerism Structure–activity relationship Sulfonamide chemistry Chemical sourcing

Absence of Benzimidazole Core Substitution Distinguishes This Compound from Dimethyl-Substituted Analogs with Reported Weak S1P1 Receptor Activity

CAS 836664-50-7 features an unsubstituted benzimidazole core (no substituents at positions 2, 5, or 6). A structurally related analog, 1-(4-ethoxybenzenesulfonyl)-5,6-dimethyl-1H-benzimidazole (CAS 326885-49-8; BindingDB BDBM36824), which adds two methyl groups at positions 5 and 6 of the benzimidazole ring, has been reported to show weak activity at the sphingosine 1-phosphate receptor 1 (S1P1) with EC50 values of 6,730 nM and 8,290 nM in two independent PubChem BioAssay determinations (AID 468) [1]. The unsubstituted benzimidazole core of the target compound is expected, based on class-level SAR, to yield a distinct target engagement profile from 5,6-dimethyl-substituted analogs, including potentially reduced S1P1 interaction [2]. However, no direct S1P1 activity data exist for CAS 836664-50-7, and this differentiation remains inferential.

Target selectivity Benzimidazole substitution S1P1 receptor Screening artifact avoidance

Computed Topological Polar Surface Area (69.6 Ų) Is Identical to the Des-Methyl Analog, Indicating That Methyl Addition Modulates Lipophilicity Without Altering Hydrogen-Bonding Capacity

Both the target compound (CID 2147477) and the des-methyl analog (CID 846993) share an identical computed topological polar surface area (TPSA) of 69.6 Ų and an identical hydrogen bond acceptor count of 4 with zero hydrogen bond donors [1]. This means that the addition of the 3-methyl group on the benzenesulfonyl ring increases lipophilicity (ΔXLogP3-AA = +0.4) without altering the compound's capacity for hydrogen-bonding interactions. This profile—moderate TPSA well below the 140 Ų threshold for oral bioavailability, combined with tuneable logP via methyl substitution—is a desirable feature in medicinal chemistry optimization, as it permits independent modulation of lipophilicity and polarity [2].

TPSA Hydrogen bonding Physicochemical profiling Drug-likeness

Evidence-Backed Application Scenarios for 1-(4-Ethoxy-3-methylbenzenesulfonyl)-1H-1,3-benzodiazole (CAS 836664-50-7)


Focused Benzimidazole Sulfonamide Library Design Requiring Defined Lipophilicity Gradients

Medicinal chemistry teams constructing focused N-arylsulfonyl benzimidazole libraries can use CAS 836664-50-7 as the higher-lipophilicity member of a matched molecular pair with 1-(4-ethoxyphenyl)sulfonylbenzimidazole (CID 846993). The +0.4 ΔXLogP3-AA (3.4 vs. 3.0) is achieved without altering TPSA (both 69.6 Ų) or hydrogen-bonding capacity, enabling clean SAR deconvolution of lipophilicity-driven effects on cellular permeability, metabolic stability, or off-target binding [1].

Chemical Probe Development Requiring Absence of 5,6-Dimethyl Substitution to Mitigate S1P1 Receptor Interaction

In phenotypic or target-based screening campaigns where sphingosine 1-phosphate receptor 1 (S1P1) engagement represents either an undesired off-target liability or a confounding variable, the unsubstituted benzimidazole core of CAS 836664-50-7 offers a structural advantage over 5,6-dimethyl-substituted analogs such as BDBM36824, which has documented μM-range S1P1 activity (EC50 = 6,730–8,290 nM) [1]. This structural distinction provides a rational basis for compound selection when designing chemical probes intended for targets orthogonal to S1P1 signaling [2].

Regioisomerically Defined Building Block for Late-Stage Diversification in Anti-Infective SAR Programs

The 4-ethoxy-3-methyl substitution pattern of CAS 836664-50-7 occupies a distinct regioisomeric space relative to same-formula alternatives (CAS 441784-01-6 and CAS 873672-22-1) [1]. Published SAR on N-arylsulfonyl benzimidazoles against Trypanosoma cruzi demonstrates that aryl substitution patterns directly influence anti-parasitic potency and glycolytic pathway target engagement [2]. Procuring the correct regioisomer is essential for maintaining SAR fidelity in anti-infective lead optimization programs.

Computationally Guided Property Optimization Starting Point for CNS-Penetrant Candidate Profiling

With a computed XLogP3-AA of 3.4 and TPSA of 69.6 Ų, CAS 836664-50-7 falls within the favorable property space associated with CNS drug-likeness (TPSA < 90 Ų; 1 < logP < 4) [1]. While no experimental blood–brain barrier penetration data exist for this compound, its computed physicochemical profile makes it a structurally suitable starting scaffold for CNS-focused medicinal chemistry programs, differentiated from the less lipophilic des-methyl analog (XLogP3-AA = 3.0) when higher brain partitioning potential is sought [2].

Quote Request

Request a Quote for 1-(4-ethoxy-3-methylbenzenesulfonyl)-1H-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.